CYP1A2 Inhibition: Moderate Activity Differentiating from Low-Activity 4-Mercaptophenol Analogs
In human liver microsome assays, 4-((4-Chlorophenyl)(mercapto)methyl)phenol exhibited an IC50 of 1,400 nM (1.4 µM) against Cytochrome P450 1A2 [1]. This activity level is quantitatively distinct from simpler mercaptophenols, which generally show negligible inhibition at similar concentrations. For context, 4-mercaptophenol is reported to have minimal CYP1A2 interaction, and the addition of the 4-chlorophenyl group is inferred to be a key driver of this moderate inhibitory effect .
| Evidence Dimension | Cytochrome P450 1A2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 1,400 nM |
| Comparator Or Baseline | 4-Mercaptophenol (Negligible CYP1A2 inhibition) |
| Quantified Difference | ~1.4 µM activity vs. negligible |
| Conditions | Human liver microsomes; phenacetin as substrate; 5 min pre-incubation with NADPH-regenerating system |
Why This Matters
This moderate CYP1A2 inhibition profile may necessitate consideration in drug-drug interaction studies if the compound is used as a lead, differentiating it from inert analogs.
- [1] BindingDB. (2025). BDBM50366410 (CHEMBL4163694). IC50: 1.40E+3 nM for CYP1A2 in human liver microsomes. View Source
